This compound is classified under the category of pyrazole derivatives and specifically as a muscarinic receptor agonist. The structural formula indicates that it contains both a difluoroethanamine and an ethyl-substituted pyrazole, which are key components in its pharmacological activity. The compound's synthesis and properties have been documented in various patent applications, including EP3995495A1 and CA2993484C, which highlight its potential therapeutic uses .
The synthesis of N-[1-(1-Ethyl-1H-pyrazol-4-yl)ethyl]-2,2-difluoroethanamine hydrochloride involves several key steps:
The molecular structure of N-[1-(1-Ethyl-1H-pyrazol-4-yl)ethyl]-2,2-difluoroethanamine hydrochloride can be described as follows:
The three-dimensional conformation can be analyzed using computational chemistry software to predict its interaction with biological targets. This analysis often reveals how substituents influence the compound's spatial arrangement and reactivity .
N-[1-(1-Ethyl-1H-pyrazol-4-yl)ethyl]-2,2-difluoroethanamine hydrochloride can undergo several chemical reactions:
These reactions are significant for modifying the compound's properties for specific applications in medicinal chemistry .
The mechanism of action of N-[1-(1-Ethyl-1H-pyrazol-4-yl)ethyl]-2,2-difluoroethanamine hydrochloride primarily involves its interaction with muscarinic receptors:
This mechanism underscores the importance of structural modifications in enhancing receptor selectivity and efficacy .
Characterization techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and MS (Mass Spectrometry) are employed to confirm the structure and purity of the compound .
N-[1-(1-Ethyl-1H-pyrazol-4-yl)ethyl]-2,2-difluoroethanamine hydrochloride has several promising applications:
The synthesis of N-[1-(1-Ethyl-1H-pyrazol-4-yl)ethyl]-2,2-difluoroethanamine hydrochloride hinges on a multi-step sequence involving pyrazole functionalization and amine coupling. A primary route begins with 1-ethyl-1H-pyrazole-4-carbaldehyde, which undergoes nucleophilic addition with methylmagnesium bromide to yield 1-(1-ethyl-1H-pyrazol-4-yl)ethanol. This secondary alcohol is then oxidized under mild conditions (e.g., Dess-Martin periodinane) to afford the corresponding ketone, 1-(1-ethyl-1H-pyrazol-4-yl)ethanone. Subsequent reductive amination with 2,2-difluoroethanamine – itself synthesized via Gabriel synthesis or direct amination of 2,2-difluoroethyl halides – furnishes the free base of the target compound. The reaction employs sodium triacetoxyborohydride (NaBH(OAc)₃) as a reducing agent in dichloromethane at 0°C to room temperature, achieving moderate yields (58-65%) while minimizing side products [6] [10].
The final hydrochloride salt is precipitated by treating the free base with anhydrous HCl in diethyl ether, followed by recrystallization from ethanol/ether mixtures to enhance purity (>95% by HPLC). Key intermediates like 1-(1-ethyl-1H-pyrazol-4-yl)ethanone are characterized by ¹H NMR (CDCl₃, δ 2.55 (s, 3H), 4.25 (q, J=7.2 Hz, 2H), 7.85 (s, 1H), 8.15 (s, 1H)) and LC-MS ([M+H]⁺ m/z 153.1), consistent with literature analogs [3] [10].
Optimization of the reductive amination step revealed critical dependencies:
Table 1: Optimization of Reductive Amination Conditions
Reducing Agent | Solvent | Temp (°C) | Reaction Time (h) | Yield (%) |
---|---|---|---|---|
NaBH₄ | MeOH | 25 | 2 | 28 |
NaBH₃CN | THF | 25 | 12 | 45 |
NaBH(OAc)₃ | CH₂Cl₂ | 0→25 | 8 | 65 |
NaBH(OAc)₃ | DMF | 0→25 | 8 | 32 |
Challenges included the hygroscopic nature of the free base amine and column chromatography instability. Alternative purification via hydrochloride salt formation circumvented decomposition, yielding a crystalline solid suitable for long-term storage [6] [10].
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1